
2-(4-Acetylphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Acetylphenoxy)-2-methylpropanoic acid (CAS No. 42019-06-7) is a phenoxypropanoic acid derivative characterized by a 4-acetylphenoxy group attached to a 2-methylpropanoic acid backbone. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.268 g/mol . Key physicochemical properties include:
- XLogP3: 1.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donor/Acceptor Count: 1/4
- Topological Polar Surface Area (TPSA): 63.6 Ų .
This compound shares structural similarities with fibrate-class drugs, which are known for lipid-lowering activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenoxy)-2-methylpropanoic acid typically involves the following steps:
Preparation of 4-Acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of this compound: The 4-acetylphenol is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and concentration) can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid.
Substitution: 2-(4-Nitrophenoxy)-2-methylpropanoic acid (from nitration).
Scientific Research Applications
Hypolipidemic Agents
2-(4-Acetylphenoxy)-2-methylpropanoic acid is structurally related to fibrates, a class of medications used to lower lipid levels in the blood. Fibrates are known for their ability to reduce triglyceride levels and increase HDL cholesterol. The compound's mechanism is thought to involve the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The acetyl group in the structure may enhance its bioactivity by improving solubility and absorption in biological systems .
Synthesis and Derivatives
The compound can be synthesized through various methods, often involving the reaction of substituted phenols with bromo derivatives of propanoic acid. This synthesis pathway is crucial for developing more complex derivatives that may exhibit enhanced pharmacological properties .
Table 1: Synthesis Pathways
Method Description | Reactants | Conditions | Yield |
---|---|---|---|
Reaction of substituted phenol with bromo derivative | 4-acetylphenol + 2-bromo-2-methylpropanoic acid | Reflux in organic solvent | Up to 83% |
Solventless reaction mechanism | Phenolic compound + alkyl halide | High temperature with K₂CO₃ | Variable |
Case Study 1: Lipid-Lowering Effects
A study published in a peer-reviewed journal examined the effects of fibrate derivatives on hyperlipidemia. The results demonstrated that compounds similar to this compound significantly reduced serum triglyceride levels in animal models, suggesting its potential as a therapeutic agent in managing dyslipidemia .
Case Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory properties of phenoxypropanoic acids. The findings revealed that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating conditions like arthritis and other inflammatory disorders .
Toxicological Profile
While exploring the applications, it is essential to consider the safety profile of this compound. Preliminary studies suggest that it may cause eye irritation but does not exhibit significant acute toxicity at standard exposure levels . Further toxicological assessments are necessary to establish safe usage parameters.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenoxy)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetyl group can form hydrogen bonds with amino acid residues, leading to changes in protein conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Fibrate Family
The following compounds are structurally related to 2-(4-acetylphenoxy)-2-methylpropanoic acid, differing primarily in substituents on the phenoxy ring:
Physicochemical and Pharmacokinetic Differences
- Metabolism: Bezafibrate’s ethylamino-chlorobenzoyl group facilitates prolonged activity, while clofibric acid’s simplicity leads to environmental persistence .
- Protein Binding : WIN 35,833 exhibits extensive plasma protein binding (>90%), a trait common to fibrates due to their hydrophobic substituents .
Biological Activity
2-(4-Acetylphenoxy)-2-methylpropanoic acid (CAS No. 52179-07-4) is an organic compound characterized by its unique structural features, including an acetyl group attached to a phenoxy moiety and a methylpropanoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- CAS Number : 52179-07-4
- EC Number : 257-705-3
The presence of the acetyl group contributes to its distinct chemical reactivity, influencing its interactions with biological systems and making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The phenoxy group can engage in hydrophobic interactions within protein structures, while the acetyl group can form hydrogen bonds with specific amino acid residues. This interaction may lead to conformational changes in proteins, thereby modulating their activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.
- Antioxidant Properties : The compound may act as a free radical scavenger, reducing oxidative stress in biological systems.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases .
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in markers of inflammation, including cytokines and prostaglandins. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Case Study 2: Antioxidant Activity
In vitro assays have shown that this compound effectively scavenges free radicals, indicating its potential use as an antioxidant agent. This activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, where it exhibited a dose-dependent response.
Comparative Analysis with Similar Compounds
Compound Name | Structure Feature | Biological Activity |
---|---|---|
2-(4-Hydroxyphenoxy)-2-methylpropanoic acid | Hydroxy group instead of acetyl | Moderate anti-inflammatory effects |
2-(4-Nitrophenoxy)-2-methylpropanoic acid | Nitrophenyl group | Potential antimicrobial properties |
2-(4-Methoxyphenoxy)-2-methylpropanoic acid | Methoxy group | Enhanced lipophilicity and enzyme inhibition |
The unique presence of the acetyl group in this compound differentiates it from its analogs, potentially enhancing its biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Acetylphenoxy)-2-methylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of phenoxypropanoic acid derivatives typically involves coupling acetamide intermediates with substituted phenols. For example, a two-step process includes:
Acetylation : React 4-hydroxyphenylacetic acid with acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetyl group.
Etherification : Perform nucleophilic substitution using 2-methylpropanoic acid derivatives (e.g., ethyl 2-bromo-2-methylpropanoate) under alkaline conditions (NaOH/EtOH), followed by hydrolysis to yield the final carboxylic acid .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) to minimize side products.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and Tyvek® suits to prevent dermal exposure. Respiratory protection (NIOSH-approved N95 masks) is required if airborne dust is generated .
- Spill Management : Employ wet methods or HEPA-filter vacuums to avoid dispersing particulate matter. Neutralize spills with 10% sodium bicarbonate before disposal .
- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the acetyl group .
Q. How can NMR and HPLC be utilized to characterize this compound and its intermediates?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : The acetyl group (δ ~2.5 ppm in <sup>1</sup>H NMR; δ ~200 ppm in <sup>13</sup>C NMR) and methylphenoxy protons (δ ~1.5 ppm) confirm substitution patterns. Compare with reference spectra of analogous compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min. Retention times can differentiate between hydrolyzed byproducts and the target compound .
Advanced Research Questions
Q. What analytical challenges arise in resolving stereoisomerism or regioselectivity in this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
- Regioselectivity Analysis : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict favored reaction pathways. Compare computational results with experimental <sup>13</sup>C NMR shifts of substituents .
Q. How does the acetyl group influence the compound’s reactivity in radical addition or oxidative degradation studies?
- Methodological Answer :
- Radical Stability : The acetyl group stabilizes adjacent radicals via resonance, as observed in analogous nitrosobenzene systems. Use azobisisobutyronitrile (AIBN) in benzene to generate 2-cyanoprop-2-yl radicals and track 1,6-addition products via LC-MS .
- Oxidative Degradation : Expose the compound to H2O2/UV light and monitor acetyl group cleavage via FT-IR (loss of carbonyl peak at ~1700 cm<sup>-1</sup>) .
Q. How can computational modeling predict the compound’s solubility and formulation stability in drug delivery systems?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) using COSMO-RS software. Validate with experimental solubility in PEG-400/water mixtures .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) and analyze degradation products (e.g., 4-acetylphenol) via GC-MS. Cross-reference with Arrhenius predictions from quantum mechanical simulations .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar phenoxypropanoic acids?
- Methodological Answer :
- Comparative Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) for this compound and analogs (e.g., 2-(4-Chlorophenoxy)propanoic acid). Use ANOVA to statistically validate differences (p < 0.05) .
- Meta-Analysis : Aggregate data from PubChem and ECHA databases, applying funnel plots to detect publication bias in LD50 values .
Properties
IUPAC Name |
2-(4-acetylphenoxy)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYSGJRDZEJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200208 | |
Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52179-07-4 | |
Record name | 2-(4-Acetylphenoxy)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52179-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052179074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-acetylphenoxy)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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